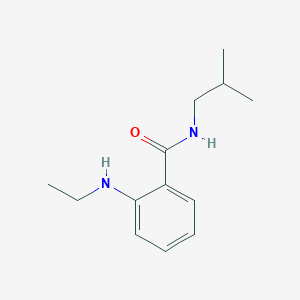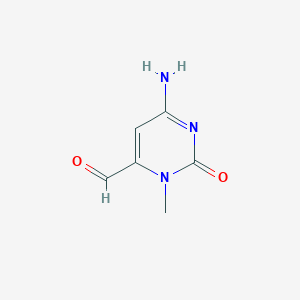
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-ketoesters with guanidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
科学的研究の応用
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of genetic material and antiviral drugs.
Medicine: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in biological systems. For example, as a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The molecular targets and pathways involved can vary, but they often include key enzymes in nucleotide metabolism and DNA synthesis.
類似化合物との比較
Similar Compounds
- 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbaldehyde
- 6-Amino-1,3-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
- 6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
Uniqueness
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique reactivity and interactions compared to other pyrimidine derivatives. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
6-amino-3-methyl-2-oxopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-4(3-10)2-5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11) |
InChIキー |
BTJOFIFPVQNKNL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=NC1=O)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




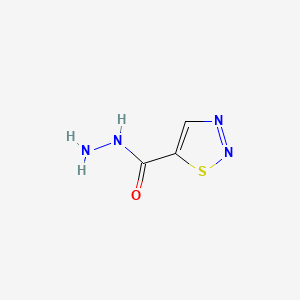
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
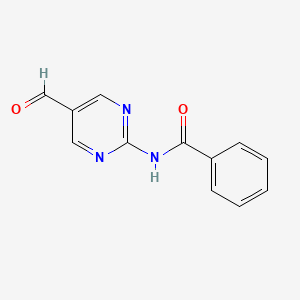
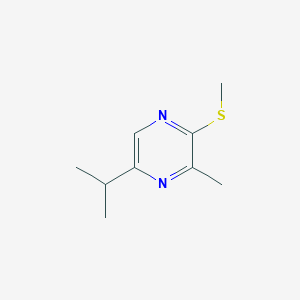

![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
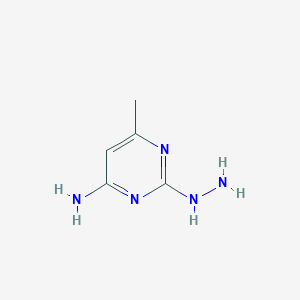
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
